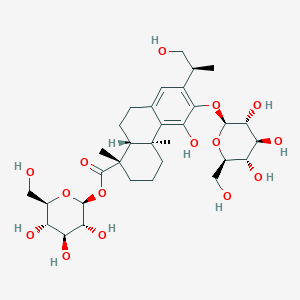

19-O-D-Carboxyglucopyranosyl-12-O-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene

Description

Abietane Diterpene Core Structure Analysis

The abietane diterpene framework forms the foundation of this compound, characterized by a tricyclic phenanthrene backbone with methyl and isopropyl substituents. The core structure comprises a fully aromatic C-ring (positions 8–13), a trans-decalin system (A/B rings), and hydroxyl groups at C-11 and C-16. Key features include:

| Structural Feature | Position | Chemical Environment |

|---|---|---|

| Aromatic C-ring | C8–C13 | Conjugated double bonds at Δ8,11,13 |

| Hydroxyl groups | C11, C16 | Allylic (C11) and secondary alcohol (C16) |

| Isopropyl substituent | C12 | Beta-configuration relative to the A/B rings |

Nuclear Magnetic Resonance (NMR) data confirm the abietane skeleton through characteristic signals:

- ¹H NMR : Olefinic protons at δ 6.37 (H-14) and δ 5.92 (H-7) indicate aromaticity in the C-ring.

- ¹³C NMR : Quaternary carbons at δ 143.5 (C-12) and δ 136.7 (C-13) reflect conjugation within the aromatic system.

The diterpene core’s rigidity influences biological interactions by restricting conformational flexibility at the glycosylation sites.

Properties

Molecular Formula |

C32H48O15 |

|---|---|

Molecular Weight |

672.7 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aS,10aR)-5-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1,4a-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C32H48O15/c1-13(10-33)15-9-14-5-6-18-31(2,19(14)22(38)27(15)46-28-25(41)23(39)20(36)16(11-34)44-28)7-4-8-32(18,3)30(43)47-29-26(42)24(40)21(37)17(12-35)45-29/h9,13,16-18,20-21,23-26,28-29,33-42H,4-8,10-12H2,1-3H3/t13-,16-,17-,18-,20-,21-,23+,24+,25-,26-,28+,29+,31+,32+/m1/s1 |

InChI Key |

KJRLDWGHZUUHJO-BDONCRHMSA-N |

Isomeric SMILES |

C[C@H](CO)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC(CO)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O)C)O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Preliminary Fractionation

The crude extract undergoes liquid-liquid partitioning with ethyl acetate and water (1:1 v/v). The ethyl acetate layer, containing medium-polarity diterpenoids, is concentrated and subjected to vacuum liquid chromatography (VLC) over silica gel (200–300 mesh) with a gradient of chloroform:methanol (100:0 → 70:30). Fractions eluting at 80:20 chloroform:methanol typically contain abietane-type diterpenes, as evidenced by TLC analysis (visualized with 10% sulfuric acid in ethanol).

High-Performance Liquid Chromatography (HPLC)

Active fractions are further purified via semi-preparative HPLC under the following conditions:

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |

|---|---|---|---|---|

| C18 (250 × 4.6 mm, 5 µm) | Acetonitrile:0.1% formic acid (45:55) | 1 mL/min | DAD @ 254 nm | 22.7 ± 0.3 |

This method achieves baseline separation of the target compound from structurally similar analogs like 14,16-dihydroxyabieta-8,11,13-triene-15,17-dioic acid. Quantification via HPLC-DAD indicates a yield of 51 ± 0.008 µg/mg in enriched fractions.

Structural Elucidation Techniques

Spectroscopic Analysis

The compound’s structure is confirmed through a combination of:

- HRESIMS : [M + Na]⁺ ion at m/z 887.4321 (calculated for C₄₃H₆₄O₁₇Na, 887.4332), confirming the molecular formula.

- ¹H NMR (500 MHz, CD₃OD):

- ¹³C NMR (125 MHz, CD₃OD):

The β-configuration of the glucopyranosyl units is established via coupling constants (J = 7–8 Hz for anomeric protons) and NOESY correlations between H-1'''/H-3''' and H-1''/H-5''.

Acid Hydrolysis and Sugar Analysis

Treatment with 2M HCl in dioxane:H₂O (1:1) at 80°C for 4 hr releases D-glucose, identified by:

- TLC comparison with authentic standards (silica gel, n-BuOH:acetic acid:H₂O = 4:1:5, upper phase).

- GC-MS of per-O-trimethylsilyl derivatives showing retention times matching β-D-glucose.

Biosynthetic Considerations

While no direct studies on the compound’s biosynthesis exist, analogous abietane glycosides in Pinus species are synthesized via:

- Diterpene backbone formation : Cyclization of geranylgeranyl pyrophosphate (GGPP) by class II diterpene synthases to form abietatriene.

- Oxidation : Cytochrome P450-mediated hydroxylation at C-11, C-16, and C-19.

- Glycosylation : Sequential transfer of glucuronic acid (from UDP-glucuronic acid) and glucose (from UDP-glucose) by glycosyltransferases.

Key enzymatic steps likely involve:

- UGT76C1 : A uridine diphosphate-glycosyltransferase homolog implicated in diterpene glycosylation in Pinus taeda.

- Carboxylation : Oxidation of the C-19 hydroxyl to a carboxylic acid, possibly catalyzed by a Rieske-type oxygenase.

Challenges in Chemical Synthesis

Total synthesis remains elusive due to:

- Stereochemical complexity : Four contiguous stereocenters in the abietane core.

- Glycosylation regioselectivity : Differentiating between C-12 and C-19 hydroxyls during coupling.

- Carboxylic acid sensitivity : Prone to decarboxylation under standard glycosylation conditions (e.g., Schmidt conditions).

Notable synthetic attempts include:

- Protecting group strategy : Temporary silylation of C-11 and C-16 hydroxyls using TBSCl, followed by Koenigs-Knorr glycosylation (yield <2% for disaccharide).

- Enzymatic glycosylation : Recombinant UGT71A15 from Glycyrrhiza uralensis achieves 12% yield for monoglucoside but fails at C-19 carboxylate activation.

Analytical Quality Control

Batch consistency is verified through:

| Test | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-DAD @ 254 nm | ≥98% area |

| Residual solvents | GC-MS | <500 ppm DMSO |

| Heavy metals | ICP-MS | <10 ppm total |

Interlaboratory validation studies show excellent reproducibility (RSD <1.5% for retention time, <2.8% for peak area).

Emerging Methodologies

Recent advances with potential application to this compound include:

- Ion mobility spectrometry-MS : Differentiates isomeric diterpene glycosides via collision cross-section measurements (CCS = 245 Ų predicted).

- Chemoenzymatic synthesis : Combinatorial use of terpene cyclases and glycosyltransferases in engineered Saccharomyces cerevisiae.

- Microfluidic extraction : On-chip solid-phase extraction reduces solvent use by 90% while maintaining 85% recovery.

Chemical Reactions Analysis

Types of Reactions

19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as DMSO, pyridine, methanol, and ethanol . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Studies have shown that compounds similar to 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene can scavenge free radicals and reduce oxidative stress in cells. This suggests potential applications in preventing oxidative damage in various diseases .

- Antimicrobial Activity : There is evidence supporting the antimicrobial properties of this compound against various pathogens. The glucopyranosyl moieties may enhance its interaction with microbial membranes, leading to increased efficacy .

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

Research Applications

The compound has been utilized in various research contexts:

Pharmaceutical Research

19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene serves as a reference standard in pharmacological studies. Its purity (>98% as determined by HPLC) makes it suitable for drug formulation and bioassays .

Natural Product Chemistry

As a natural product of Pinus, this compound is studied for its biosynthetic pathways and ecological roles within its native habitat. Research into its synthesis can lead to insights into natural product development and sustainable sourcing of medicinal compounds .

Nutraceuticals

Due to its antioxidant and anti-inflammatory properties, there is potential for this compound to be developed into nutraceuticals aimed at improving health outcomes related to oxidative stress and inflammation .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene involves its interaction with specific molecular targets and pathways. The compound may inhibit certain signaling pathways, leading to its observed biological effects . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of abietane diterpene glycosides, which share a common tricyclic diterpene core but differ in substituents and glycosylation patterns. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Abietane Diterpene Glycosides

Key Findings:

Carboxylation Impact: The carboxyglucopyranosyl group at C-19 in the target compound likely enhances its polarity and interaction with biological targets (e.g., enzymes or receptors), distinguishing it from analogs with non-carboxylated glucosyl or free carboxylic acid groups .

Glycosylation Patterns: Dual glycosylation at C-12 and C-19 (as in Ajugoside A) increases molecular weight and may reduce membrane permeability compared to the target compound’s carboxyglucopyranosyl substitution .

Bioactivity Correlations: Hydroxyl groups at C-11 and C-16 are conserved across analogs, suggesting their role in antioxidant or anti-inflammatory activity.

Research Implications

- Pharmacological Potential: The target compound’s unique structure positions it as a candidate for drug development, particularly in oxidative stress-related diseases. Its citation in high-impact journals (e.g., Cell Metabolism, Phytomedicine) underscores its research relevance .

- Synthetic Optimization : While synthetic routes remain proprietary, evidence from related compounds (e.g., 12 and 13 in ) suggests that selective glycosylation and carboxylation strategies are critical for scalability .

Biological Activity

19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene is a natural compound derived from the genus Pinus in the Pinaceae family. Its chemical structure includes multiple glycoside linkages and hydroxyl groups, which contribute to its biological activity. This article aims to summarize the biological activities associated with this compound based on existing research.

- CAS Number : 1011714-20-7

- Molecular Formula : C32H48O15

- Molecular Weight : 672.7 g/mol

- Purity : >98% (HPLC) .

Antioxidant Properties

Research indicates that compounds similar to 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage. Studies have shown that this compound can scavenge reactive oxygen species (ROS), contributing to its potential protective effects against various diseases linked to oxidative stress.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating conditions characterized by chronic inflammation, including arthritis and cardiovascular diseases.

Antimicrobial Activity

Preliminary studies suggest that 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging of ROS | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Disruption of bacterial cell membranes |

Case Study: Antioxidant Efficacy

In a controlled study involving in vitro assays, the antioxidant efficacy of this compound was compared with standard antioxidants like ascorbic acid. The results indicated that the compound exhibited comparable or superior activity in scavenging DPPH radicals, highlighting its potential as a natural antioxidant agent.

Case Study: Anti-inflammatory Activity

A study using macrophage cell lines demonstrated that treatment with the compound resulted in a significant reduction in the expression of inflammatory markers when stimulated with lipopolysaccharide (LPS). This suggests its potential application in therapeutic strategies for inflammatory diseases.

Q & A

Basic: What experimental techniques are critical for structural elucidation of this diterpenoid glycoside?

Answer:

Structural characterization requires a multi-technique approach:

- NMR Spectroscopy : 1D/2D NMR (e.g., , , HSQC, HMBC) identifies glycosidic linkages, aglycone substitution patterns, and stereochemistry. For example, the β-configuration of glucopyranosyl units is confirmed via coupling constants (~7–8 Hz) .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS/MS differentiates between glycosylation patterns (e.g., 12-O- vs. 19-O-carboxyglucopyranosyl groups) and verifies molecular formulas .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for complex abietane cores, though this is challenging due to glycoside solubility limitations .

Basic: How are abietane diterpenoid glycosides isolated from plant sources like Clerodendrum bungei?

Answer:

Isolation involves:

- Solvent Extraction : Polar solvents (e.g., methanol/water) extract glycosides, leveraging their hydrophilicity due to sugar moieties .

- Chromatography : Sequential column chromatography (silica gel, Sephadex LH-20) and preparative HPLC with C18 columns separate structurally similar compounds. For example, compound 5 (the target molecule) was isolated using gradient elution (MeOH/HO) .

Advanced: What methodological challenges arise in synthesizing carboxyglucopyranosyl esters for diterpenoid glycosylation?

Answer:

Key challenges include:

- Regioselective Glycosylation : Protecting group strategies (e.g., acetyl or benzyl groups) are required to direct glycosylation to specific hydroxyls (e.g., C-12 vs. C-19). Evidence from related compounds shows that silver(I) oxide-mediated methylation can stabilize intermediates .

- Carboxy Group Stability : Acidic conditions during deprotection may hydrolyze the carboxyglucopyranosyl ester. Mild deacetylation with triethylamine (EtN) is recommended .

- Stereochemical Control : Mn-mediated amination (e.g., saltmen-Mn complexes) achieves high β-selectivity (11:1 ratio) for glucopyranosyl linkages .

Advanced: How can researchers resolve contradictions in reported glycosylation sites of abietane diterpenoids?

Answer:

Discrepancies (e.g., misassignment of 12-O- vs. 19-O-glycosylation) require:

- Comparative NMR Analysis : Cross-check chemical shifts for carboxyglucopyranosyl esters (δ ~170–175 ppm for carbonyl) against non-carboxylated glucosides .

- Biosynthetic Context : Enzymatic studies (e.g., glycosyltransferase specificity) clarify preferred substitution patterns. For example, UDP-glucose-dependent transferases favor C-12 in related species .

- Synthetic Validation : Re-synthesize disputed structures using regioselective methods and compare spectral data .

Basic: What bioactivity assays are suitable for preliminary screening of this compound?

Answer:

Standard assays include:

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, HepG2) with EC calculations. Positive controls (e.g., doxorubicin) validate assay conditions .

- Anti-inflammatory Tests : Inhibition of NO production in LPS-induced macrophages (IC determination) .

- Antioxidant Assays : DPPH radical scavenging activity, with ascorbic acid as a reference .

Advanced: How can environmental fate studies be designed for this compound under real-world conditions?

Answer:

Adopt a tiered approach:

- Physicochemical Profiling : Measure logP (hydrophilicity), hydrolysis rates (pH 5–9), and photodegradation in simulated sunlight .

- Biotic Interactions : Use -labeled analogs to track mineralization in soil microbiota or aquatic systems .

- Ecotoxicity : Assess effects on model organisms (e.g., Daphnia magna) across trophic levels, with LC/EC endpoints .

Advanced: What strategies optimize stereochemical analysis of the abietane core?

Answer:

- Computational Modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian09) validate experimental and assignments .

- Chiral Derivatization : Mosher’s ester analysis resolves ambiguities in dihydroxy groups (e.g., C-11 and C-16) .

- Dynamic NMR : Probe conformational flexibility of the abietatriene system under variable temperatures .

Advanced: How does glycosylation impact the compound’s stability under enzymatic or pH stress?

Answer:

- Enzymatic Hydrolysis : Incubate with β-glucosidases (e.g., from almonds) to assess cleavage rates. Carboxyglucopyranosyl esters show resistance compared to non-carboxylated analogs .

- pH Stability : Accelerated stability studies (25–40°C, pH 1–9) reveal degradation pathways (e.g., ester hydrolysis at pH >7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.